(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780246
InChI: InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31?,32?/m0/s1
SMILES: CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C
Molecular Formula: C28H40O2P2
Molecular Weight: 470.6 g/mol

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole

CAS No.:

Cat. No.: VC13780246

Molecular Formula: C28H40O2P2

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole -

Specification

Molecular Formula C28H40O2P2
Molecular Weight 470.6 g/mol
IUPAC Name (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31?,32?/m0/s1
Standard InChI Key IVUFJBFLMHJRJL-HLNXFCLESA-N
Isomeric SMILES CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H](P4C(C)(C)C)C(C)C
SMILES CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C
Canonical SMILES CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C

Introduction

Structural Analysis and Stereochemical Features

Core Architecture

The compound belongs to the benzoxaphosphole family, a class of heterocycles featuring a phosphorus atom integrated into a bicyclic framework of benzene and oxaphosphole rings . The specific structure comprises two benzoxaphosphole units connected via a covalent linkage at the 4-position of each ring. Each phosphorus center is further substituted with tert-butyl and isopropyl (propan-2-yl) groups, creating a sterically congested environment (Figure 1).

Stereogenic Centers

The (2S) configuration at both phosphorus atoms introduces axial chirality, with the tert-butyl and isopropyl groups occupying distinct spatial orientations. This arrangement is critical for creating a well-defined chiral pocket, as demonstrated in analogous bis-benzoxaphosphole ligands used in enantioselective catalysis .

Electronic Properties

Density functional theory (DFT) studies on related benzoxaphospholes suggest that the phosphorus atom’s lone pair interacts conjugatively with the aromatic π-system, leading to partial delocalization. This electronic interplay enhances stability and influences reactivity, particularly in coordination chemistry .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound requires sequential construction of the benzoxaphosphole rings followed by stereocontrolled coupling. Key steps include:

  • Phosphole Ring Formation: Cyclization of ortho-substituted phenols with phosphorus precursors.

  • Stereoselective Substitution: Introduction of tert-butyl and isopropyl groups via nucleophilic displacement or transition-metal catalysis.

  • Dimerization: Cross-coupling of monomeric benzoxaphosphole units under controlled conditions.

Stepwise Synthesis

While no explicit procedure for this compound is documented in the literature, analogous routes from peer-reviewed studies provide a framework:

Monomer Preparation

A three-component reaction involving 2-(trimethylsilyl)aryl triflates, phosphites, and ketones generates benzoxaphosphole 1-oxides . For example:

2-(trimethylsilyl)aryl triflate+P(OEt)3+ketonebasebenzoxaphosphole 1-oxide\text{2-(trimethylsilyl)aryl triflate} + \text{P(OEt)}_3 + \text{ketone} \xrightarrow{\text{base}} \text{benzoxaphosphole 1-oxide}

Adapting this method, tert-butyl and isopropyl ketones could yield the desired substituted monomers.

Stereoselective Functionalization

Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the (2S) configuration. For instance, enantiopure sSPhos ligands have been used to control stereochemistry in palladium-catalyzed reactions , though this compound’s synthesis may require alternative strategies due to its unique substituents.

Dimerization

Oxidative coupling or cross-metathesis links the monomeric units. A Pd-catalyzed Ullmann-type coupling could facilitate the C–P bond formation between the 4-positions of the benzoxaphospholes .

Physicochemical Properties

Thermal Stability

Benzoxaphospholes with tert-butyl substituents exhibit enhanced thermal stability compared to their alkyl counterparts. Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset temperatures exceeding 250°C .

Solubility and Crystallinity

The bulky tert-butyl and isopropyl groups improve solubility in nonpolar solvents (e.g., toluene, hexanes) while reducing crystallinity. Single-crystal X-ray diffraction of related structures reveals distorted tetrahedral geometries at phosphorus centers .

Applications in Asymmetric Catalysis

Ligand Design

The compound’s rigid, chiral framework positions it as a candidate for transition-metal ligands. In Pd-catalyzed arylative dearomatization reactions, analogous ligands enable enantioselectivities >90% ee by creating a steric and electronic microenvironment around the metal center .

Mechanistic Insights

During catalysis, the ligand’s phosphorus atoms coordinate to the metal, while the tert-butyl groups shield one face of the substrate, directing enantioselective bond formation (Figure 2). This model aligns with observations from sSPhos-mediated reactions, where electrostatic interactions between ligand and substrate enhance selectivity .

Performance in Model Reactions

Preliminary data from structurally similar ligands suggest efficacy in:

  • Suzuki-Miyaura Couplings: Achieving axial chirality in biaryl products.

  • Heck Reactions: Controlling β-hydride elimination stereochemistry.

Challenges and Future Directions

Scalability Issues

Multi-step syntheses and chiral resolutions hinder large-scale production. Continuous-flow chemistry or enzymatic desymmetrization may offer solutions.

Expanding Substrate Scope

Current limitations in reacting sterically hindered substrates could be addressed by modifying substituent bulk or exploring earth-abundant metal catalysts.

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